4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methyl-4-nitropyrazol-3-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-13-6-9(14(17)18)10(12-13)19-8-4-2-7(3-5-8)11(15)16/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQONFWSGXETFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202650 | |
| Record name | Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429417-82-2 | |
| Record name | Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Procedure
Synthesis of 3-Chloro-1-methyl-4-nitro-1H-pyrazole
- Reactants : 1-Methyl-4-nitro-1H-pyrazole is treated with phosphorus oxychloride (POCl₃) under reflux conditions.
- Mechanism : The reaction proceeds via electrophilic chlorination, where POCl₃ acts as both a solvent and chlorinating agent.
- Conditions : Reflux at 110°C for 6–8 hours, yielding 3-chloro-1-methyl-4-nitro-1H-pyrazole as a pale yellow solid.
Protection of 4-Hydroxybenzoic Acid
- Methyl Ester Formation : 4-Hydroxybenzoic acid is converted to its methyl ester using methanol and sulfuric acid (H₂SO₄) under reflux.
- Purpose : The esterification prevents undesired side reactions involving the carboxylic acid group during subsequent steps.
Ether Bond Formation
- Coupling Reaction : The methyl ester of 4-hydroxybenzoic acid reacts with 3-chloro-1-methyl-4-nitro-1H-pyrazole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
- Conditions : Stirring at 80°C for 12 hours facilitates the NAS, forming the ether linkage.
- Yield : ~70–75% (estimated from analogous reactions).
Ester Hydrolysis
- Deprotection : The methyl ester is hydrolyzed using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF).
- Workup : Acidification with HCl precipitates the final product, which is purified via recrystallization from ethanol.
Alternative Methodologies
Mitsunobu Coupling
A less common route employs the Mitsunobu reaction to couple 1-methyl-4-nitro-1H-pyrazol-3-ol with 4-hydroxybenzoic acid derivatives.
Ullmann-Type Coupling
Copper-catalyzed coupling between 3-iodo-1-methyl-4-nitro-1H-pyrazole and methyl 4-hydroxybenzoate has been explored.
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
- Conditions : Heated to 120°C in dimethyl sulfoxide (DMSO) for 24 hours.
- Outcome : Moderate yields (60–65%) but requires stringent anhydrous conditions.
Reaction Optimization
Solvent Effects
| Solvent | Reaction Rate | Yield (%) | Notes |
|---|---|---|---|
| DMF | Fast | 75 | Optimal for NAS reactions. |
| DMSO | Moderate | 65 | High polarity aids solubility. |
| Acetone | Slow | 50 | Limited substrate solubility. |
Base Selection
- K₂CO₃ : Preferred for NAS due to mild basicity and compatibility with DMF.
- Cs₂CO₃ : Increases reaction rate but may promote ester hydrolysis.
- NaH : Avoided due to excessive deprotonation of the pyrazole.
Mechanistic Analysis
The nitro group at the pyrazole’s 4-position exerts a strong electron-withdrawing effect, rendering the 3-position electrophilic. Deprotonation of 4-hydroxybenzoic acid’s phenol group generates a phenoxide ion, which attacks the pyrazole’s 3-carbon in an SₙAr mechanism.
Key Transition State :
$$
\text{Phenoxide} + \text{3-Chloropyrazole} \rightarrow \text{[Ar-O-...C-Pyrazole...Cl]}^\ddagger \rightarrow \text{Ether Product + Cl}^-
$$
Characterization and Validation
The final product is validated using:
- ¹H NMR : Aromatic protons appear as distinct singlets for the pyrazole (δ 7.17) and benzoic acid (δ 8.02) moieties.
- IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
- Mass Spectrometry : Molecular ion peak at m/z 263.21 [M+H]⁺.
Challenges and Solutions
- Nitro Group Instability : Avoid prolonged heating above 100°C to prevent decomposition.
- Carboxylic Acid Reactivity : Use of methyl ester protection mitigates unwanted side reactions.
- Purification : Recrystallization from ethanol/water (3:1) enhances purity (>98%).
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Esterification and Amidation: The carboxylic acid group can form esters or amides when reacted with alcohols or amines, respectively, in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Esterification/Amidation: Alcohols, amines, dicyclohexylcarbodiimide (DCC).
Major Products
Reduction: 4-[(1-Methyl-4-amino-1H-pyrazol-3-yl)oxy]benzoic acid.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Esterification/Amidation: Esters or amides of this compound.
Scientific Research Applications
4-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid depends on its specific application. For instance:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Substitution Patterns on Pyrazole Ring
- Nitro vs. Amino Groups: The nitro group in the target compound (electron-withdrawing) contrasts with the amino group in CAS 1429418-37-0 (electron-donating). This difference significantly affects solubility, with the amino derivative (245.23 g/mol) showing better aqueous solubility than the nitro analog (263.21 g/mol) .
- Positional Isomerism: In 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid, the nitro group is at position 3 of the pyrazole, whereas the target compound has nitro at position 3.
Linker Modifications
- Ether vs. Amino Linkers: Replacing the ether oxygen in the target compound with an amino group (as in 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid) reduces polarity but introduces hydrogen-bonding capabilities, which could enhance interactions with biological targets .
Biological Activity
4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid is an organic compound that combines a benzoic acid moiety with a pyrazole ring, making it a subject of interest in various biological studies. This article explores its biological activities, including antimicrobial and anti-inflammatory properties, and discusses relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure highlights the presence of both the nitro group and the pyrazole ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its chemical structure. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets. This interaction can result in:
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Antimicrobial Activity
Research indicates that compounds with pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole compounds demonstrated their effectiveness against several bacterial strains, including:
| Bacterial Strain | Inhibition (%) |
|---|---|
| Escherichia coli | 75 |
| Staphylococcus aureus | 68 |
| Klebsiella pneumoniae | 70 |
The presence of the nitro group in this compound enhances its antimicrobial efficacy by disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Properties
The compound has shown potential in inhibiting pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. Specifically, it may reduce levels of:
- Nitric oxide (NO)
- Tumor necrosis factor-alpha (TNF-α)
These mediators are key players in inflammatory responses. Studies have demonstrated that treatment with this compound leads to a significant decrease in the production of these cytokines .
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial activity.
- Inflammatory Response Modulation : In vitro studies on human foreskin fibroblasts revealed that the compound significantly inhibited the production of TNF-α when stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the key structural features of 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoic acid, and how can they be validated experimentally?
The compound comprises a benzoic acid core linked via an ether bond to a 1-methyl-4-nitro-pyrazole moiety. Structural validation requires:
- X-ray crystallography using programs like SHELXL for refinement or OLEX2 for full structural solution .
- Spectroscopic techniques : IR to confirm nitro and carboxylic acid groups (stretching ~1520 cm⁻¹ for NO₂ and ~1700 cm⁻¹ for COOH) , and ¹H/¹³C NMR to assign aromatic protons and pyrazole methyl groups .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Etherification : Reacting 4-hydroxybenzoic acid with 3-bromo-1-methyl-4-nitro-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitro-group introduction : Nitration of a pre-synthesized pyrazole-benzoic acid precursor using HNO₃/H₂SO₄ .
- Purification : Recrystallization from ethanol or methanol, monitored by HPLC (≥95% purity) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural characterization?
Contradictions may arise from dynamic effects (e.g., rotational barriers in the pyrazole ring) or impurities. Strategies include:
Q. What experimental design considerations are critical for optimizing the yield of this compound in multistep syntheses?
Key factors:
- Reaction stoichiometry : Excess pyrazole derivative (1.2–1.5 eq) to drive etherification .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Protecting groups : Use of methyl esters for benzoic acid to prevent side reactions during nitration, followed by hydrolysis .
- In-line monitoring : TLC or FTIR to track reaction progress and minimize byproducts .
Q. How can researchers address low solubility of this compound in biological assays?
Low aqueous solubility (due to the nitro and aromatic groups) can be mitigated by:
Q. What strategies are effective in analyzing its potential metal-chelating properties?
The nitro and carboxylic acid groups may act as chelators. Methods include:
- UV-Vis titration : Monitor spectral shifts upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) .
- Isothermal titration calorimetry (ITC) to quantify binding constants .
- X-ray crystallography to resolve metal-coordination geometries .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting crystallographic data (e.g., disordered pyrazole rings)?
- Refinement tools : Use SHELXL’s PART and SUMP commands to model disorder .
- Twinned data : Employ OLEX2’s twin refinement module for overlapping lattices .
- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Optimize transition states for nitro-group displacement using Gaussian or ORCA .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Biological & Material Science Applications
Q. How can its biological activity be systematically evaluated against enzyme targets?
Q. What role does the nitro group play in its photophysical properties for material science applications?
The nitro group enhances electron-withdrawing capacity, influencing:
- Charge-transfer complexes : Characterized by UV-Vis and cyclic voltammetry .
- Thermal stability : TGA/DSC to evaluate decomposition thresholds (>200°C typical for nitro-aromatics) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
